molecular formula C5H6 B14661044 Cyclopenta-1,2-diene CAS No. 50682-89-8

Cyclopenta-1,2-diene

Cat. No.: B14661044
CAS No.: 50682-89-8
M. Wt: 66.10 g/mol
InChI Key: VRNCRGHDRGGBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopenta-1,2-diene is an organic compound with the molecular formula C₅H₆. It is a colorless liquid with a strong and unpleasant odor. This compound is a cyclic diene, meaning it contains two double bonds within a five-membered ring. This compound is known for its reactivity and is commonly used in organic synthesis and as a precursor to various other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopenta-1,2-diene can be synthesized through several methods. One common method involves the dehydrohalogenation of 1,2-dihalocyclopentane using a strong base such as potassium tert-butoxide. The reaction is typically carried out in an inert solvent like tetrahydrofuran at low temperatures to prevent polymerization.

Industrial Production Methods: Industrial production of this compound often involves the thermal cracking of dicyclopentadiene. This process is carried out at high temperatures (around 180°C) to break the dicyclopentadiene into this compound monomers. The monomers are then collected by distillation and used in various applications .

Chemical Reactions Analysis

Types of Reactions: Cyclopenta-1,2-diene undergoes a variety of chemical reactions, including:

    Oxidation: It can be oxidized to form cyclopentadienone.

    Reduction: It can be reduced to form cyclopentene.

    Substitution: It can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Cyclopentadienone.

    Reduction: Cyclopentene.

    Substitution: Halogenated cyclopentadienes.

Scientific Research Applications

Cyclopenta-1,2-diene has numerous applications in scientific research:

    Chemistry: It is used as a precursor to cyclopentadienyl anion, an important ligand in organometallic chemistry.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the use of this compound derivatives in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclopenta-1,2-diene primarily involves its ability to act as a diene in Diels-Alder reactions. In these reactions, this compound reacts with dienophiles to form six-membered rings. This reaction is widely used in organic synthesis to construct complex molecular structures. The cyclopentadienyl anion, derived from this compound, acts as a ligand that stabilizes metal complexes, facilitating various catalytic processes .

Comparison with Similar Compounds

    Cyclopenta-1,3-diene: Another isomer of cyclopentadiene with double bonds at positions 1 and 3.

    Cyclopentene: A related compound with a single double bond in the five-membered ring.

    Dicyclopentadiene: A dimer of cyclopentadiene that can be cracked to produce cyclopenta-1,2-diene.

Uniqueness: this compound is unique due to its specific double bond positions, which confer distinct reactivity patterns compared to its isomers. Its ability to form stable cyclopentadienyl anions makes it particularly valuable in organometallic chemistry .

Properties

CAS No.

50682-89-8

Molecular Formula

C5H6

Molecular Weight

66.10 g/mol

InChI

InChI=1S/C5H6/c1-2-4-5-3-1/h1,5H,2,4H2

InChI Key

VRNCRGHDRGGBLW-UHFFFAOYSA-N

Canonical SMILES

C1CC=C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.